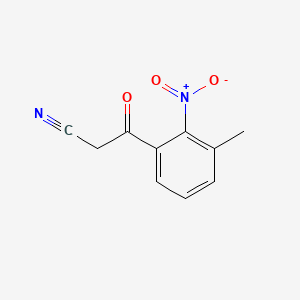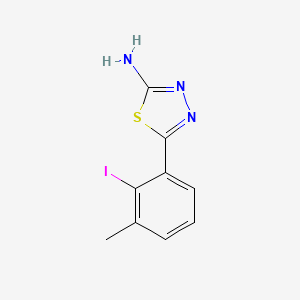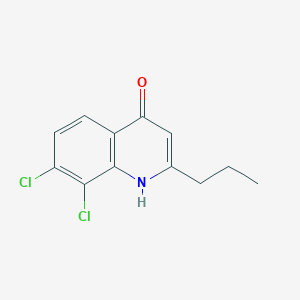![molecular formula C11H9ClF3NO B13708089 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Used in similar coupling reactions.
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Another compound with a trifluoromethyl group, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClF3NO |
|---|---|
Molecular Weight |
263.64 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9ClF3NO/c12-8-4-3-7(11(13,14)15)6-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
ZHNVJSMZNSUUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


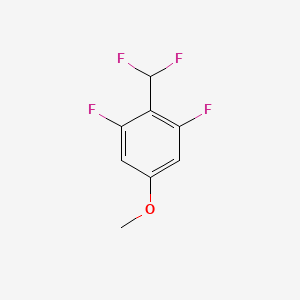
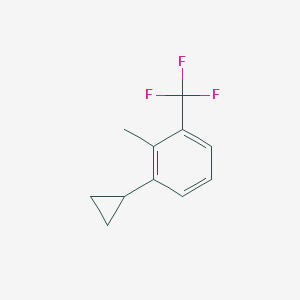
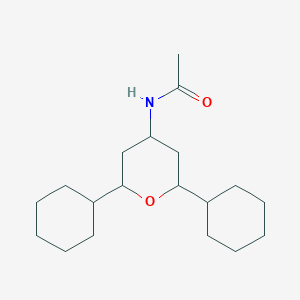
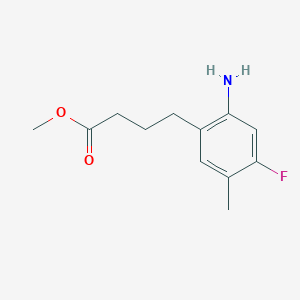
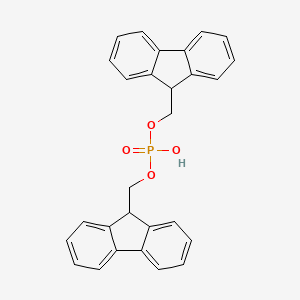
![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
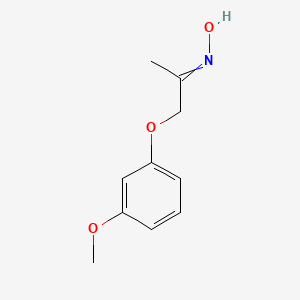
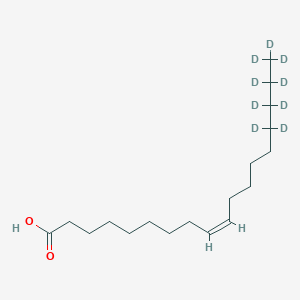
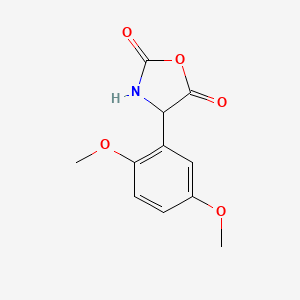
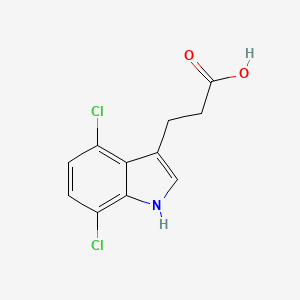
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)
